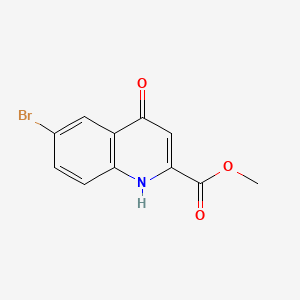

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKAAWDFGPMTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022080 | |

| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145369-93-3 | |

| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities. Within this class, 4-hydroxyquinoline-2-carboxylate derivatives serve as critical intermediates for the synthesis of complex therapeutic agents, including kinase inhibitors and antiviral compounds. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of a key derivative, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. Our approach moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform this multi-step synthesis, ensuring a reproducible and scalable process for researchers in drug discovery and development.

Conceptual Framework: A Retrosynthetic Approach

To logically devise a synthetic plan, we first consider a retrosynthetic analysis of the target molecule. This process deconstructs the target into simpler, commercially available precursors, revealing the most efficient forward-synthesis strategy.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies a three-step forward synthesis as the most logical route:

-

A Pfitzinger Reaction to construct the quinoline core.

-

A Selective Thermal Decarboxylation to remove the C4-carboxyl group.

-

A final Fischer Esterification to yield the target methyl ester.

Recommended Synthetic Pathway: From Isatin to Final Product

The following sections detail the optimized, three-step synthesis pathway, providing both the theoretical basis and a practical, step-by-step protocol for each transformation.

"Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" chemical properties

An In-Depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a member of the quinoline family, this compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2] This document delves into its core chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a recurring motif in a wide array of pharmacologically active compounds, and the specific functionalization of this molecule—a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl ester at the 2-position—provides multiple handles for synthetic modification.[1] The IUPAC name for this compound is methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate, which reflects its keto-enol tautomerism.[3][4]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification strategies, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₃ | [3][5] |

| Molecular Weight | 282.09 g/mol | [3][4] |

| CAS Number | 145369-93-3 | [3] |

| Appearance | White, Beige, or Pale yellow Solid | [6] |

| Monoisotopic Mass | 280.96876 Da | [3][5] |

| Predicted LogP | 2.3 | [3] |

| IUPAC Name | methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | [3][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-bromo-4-hydroxyquinoline-2-carboxylic acid. The most direct and widely adopted method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

The choice of an acid catalyst is crucial. While sulfuric acid is common, methanesulfonic acid can be an effective alternative, as demonstrated in the synthesis of the analogous methyl 6-bromo-2-quinolinecarboxylate.[7][8] The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. After a proton transfer, water is eliminated as a leaving group, and deprotonation of the resulting oxonium ion yields the final methyl ester product. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Synthetic Workflow Diagram

The following diagram illustrates a plausible and efficient pathway for the synthesis of the title compound.

Caption: Fischer esterification workflow for target compound synthesis.

Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites:

-

The Aryl Bromide (C6-Br): The bromine atom is a versatile handle for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of carbon-based substituents at the 6-position. This is a common strategy for expanding the molecular complexity of drug candidates.[9]

-

The Phenolic Hydroxyl Group (C4-OH): The hydroxyl group can be alkylated or acylated to generate ethers and esters, respectively. This modification can significantly alter the compound's solubility, lipophilicity, and biological activity.

-

The Methyl Ester (C2-COOCH₃): The ester can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, a common functional group in many pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.

This multi-functional nature makes the compound a valuable starting point for creating libraries of novel quinoline derivatives for high-throughput screening in drug discovery programs.[1][10]

Experimental Protocol: Synthesis

This protocol details the Fischer esterification of 6-bromo-4-hydroxyquinoline-2-carboxylic acid. The procedure is self-validating through the isolation and characterization of the final product.

Materials:

-

6-Bromo-4-hydroxyquinoline-2-carboxylic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

-

Causality: Using excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side. Anhydrous conditions prevent the reverse reaction (hydrolysis).

-

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension. The addition should be done dropwise, as the dissolution is exothermic.

-

Causality: The strong acid protonates the carbonyl of the carboxylic acid, activating it for nucleophilic attack by methanol.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C). Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Continue addition until effervescence ceases and the pH is neutral (pH ~7).

-

Causality: Neutralization is critical to quench the reaction and to precipitate the product, which is less soluble in a neutral aqueous/methanolic solution.

-

-

Product Isolation: The product will precipitate as a solid. Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Causality: Cooling reduces the solubility of the product, leading to a higher recovery yield.

-

-

Washing and Drying: Wash the filter cake sequentially with cold deionized water and a small amount of cold methanol to remove any remaining salts and impurities. Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.

-

Causality: Washing removes water-soluble byproducts (like sodium sulfate) and residual starting materials. Drying under vacuum removes residual solvents without causing thermal decomposition.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Spectroscopic Characterization

While detailed experimental spectra are not widely published, the structure allows for the prediction of key signals.

-

¹H NMR: One would expect to see distinct aromatic proton signals in the 7.5-8.5 ppm range, with coupling patterns characteristic of the substituted quinoline ring. A sharp singlet for the methyl ester protons should appear around 3.9-4.0 ppm. The hydroxyl proton may appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. The predicted monoisotopic mass is 280.96876 Da.[3][5]

Predicted Collision Cross Section (CCS) Data [5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 281.97603 | 148.9 |

| [M+Na]⁺ | 303.95797 | 161.9 |

| [M-H]⁻ | 279.96147 | 154.2 |

Safety and Handling

This compound is classified as hazardous.[3] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Hazard Statements:

-

Precautionary Measures: Avoid inhalation of dust and contact with skin and eyes.[11] In case of exposure, seek immediate medical attention.[6] Store the compound in a tightly sealed container in a cool, dry place.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined reactive sites provide a robust platform for the synthesis of diverse and complex quinoline derivatives, making it a compound of high interest for researchers in pharmaceutical development and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H8BrNO3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-2-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3). Retrieved from [Link]

- Reisman, S. E., et al. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

- Kovaleva, E. A., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- Annand, H., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

-

HMDB. (2012). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). Retrieved from [Link]

-

Brown, D. G., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

- Fassihi, A., et al. (2024).

-

SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester. Retrieved from [Link]

- Reisman, S. E., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.

- Martinez, R., et al. (2016). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

-

SV ChemBioTech. (n.d.). Quinolines. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate | C11H8BrNO3 | CID 71304455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the molecule's structural characteristics, physicochemical properties, a proposed synthetic pathway, and its potential biological significance, offering a foundational understanding for its application in scientific research.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, and anti-inflammatory activities. The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical and biological properties. This compound incorporates several key features: a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl carboxylate group at the 2-position. These functional groups are expected to modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a compelling candidate for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the quinoline core with the aforementioned substitutions. The presence of the hydroxyl group at the 4-position allows for the existence of a tautomeric equilibrium with the corresponding 4-quinolone form.

Below is a table summarizing the key physicochemical properties of this compound, based on available data and computational predictions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₃ | PubChem[1] |

| Molecular Weight | 282.09 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13735-85-4 | Inferred |

| SMILES | COC(=O)C1=NC2=C(C=C(Br)C=C2)C=C1O | PubChem[1] |

| Predicted XLogP3 | 2.3 | PubChem[1] |

| Appearance | Predicted to be a solid |

Proposed Synthesis of this compound

Step 1: Synthesis of Methyl 6-bromoquinoline-2-carboxylate

This precursor can be synthesized via the esterification of 6-bromoquinoline-2-carboxylic acid. A reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or methanesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The product, Methyl 6-bromoquinoline-2-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Hydroxylation at the 4-Position

The introduction of a hydroxyl group at the C4 position of the quinoline ring is a critical step. Several methods have been reported for the C4-hydroxylation of quinolines. One potential approach involves the use of an N-oxide intermediate, which can direct functionalization to the C2 and C4 positions.

Proposed Experimental Protocol:

-

N-Oxide Formation: Treat Methyl 6-bromoquinoline-2-carboxylate (1.0 eq) with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane at room temperature to form the corresponding N-oxide.

-

Hydroxylation: The resulting N-oxide can then be subjected to conditions that promote hydroxylation at the 4-position. This can sometimes be achieved by heating the N-oxide in the presence of an acid or base, or through more specialized reagents that facilitate this transformation. A specific protocol would need to be optimized based on experimental investigation.

-

Isolation and Purification: Following the hydroxylation reaction, a standard aqueous work-up and purification by chromatography would be necessary to isolate the final product, this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation by Spectroscopic Methods

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural features and comparison with analogous compounds. These predictions serve as a guide for the characterization of the synthesized molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl ester protons, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | -OH |

| ~8.2 - 8.4 | d | 1H | H5 |

| ~7.8 - 8.0 | dd | 1H | H7 |

| ~7.6 - 7.8 | d | 1H | H8 |

| ~7.0 - 7.2 | s | 1H | H3 |

| ~3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (ester) |

| ~160 - 165 | C4-OH |

| ~145 - 150 | C2 |

| ~138 - 142 | C8a |

| ~130 - 135 | C7 |

| ~125 - 130 | C5 |

| ~120 - 125 | C6-Br |

| ~118 - 122 | C4a |

| ~115 - 120 | C8 |

| ~105 - 110 | C3 |

| ~52 - 55 | -OCH₃ |

Key IR Absorption Bands

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (hydroxyl) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Weak | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| 1580 - 1620 | Medium-Strong | C=C and C=N stretch (quinoline ring) |

| 1000 - 1200 | Strong | C-O stretch (ester) |

Diagram of the Analytical Workflow for Structural Verification:

Caption: A typical analytical workflow for the purification and structural confirmation of the target molecule.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not currently published, the activities of structurally related compounds provide a strong rationale for its investigation in several therapeutic areas.

-

Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The presence of a halogen, such as bromine, on the quinoline ring has been shown to enhance the antimicrobial potency of related compounds. For instance, the related 6-Bromo-2-hydroxyquinoline-4-carboxylic acid has been investigated for its antimicrobial properties.[2] Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal pathogens.

-

Anticancer Properties: Numerous quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in cancer progression. The 4-hydroxyquinoline moiety, in particular, has been a focus of anticancer drug design. In vitro studies on related bromo-quinoline derivatives have shown cytotoxic effects against cancer cell lines.[2]

-

Enzyme Inhibition: The structural features of this compound, including its heterocyclic nature and potential for hydrogen bonding, make it a candidate for screening as an inhibitor of various enzymes that are relevant to disease.

Given these potential activities, this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery campaigns. Its functional groups provide handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule with significant potential in the realm of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a logical synthetic strategy, and its potential biological applications based on the current scientific literature. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this compound. Further experimental investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

CAS Number: 145369-93-3

This technical guide provides a comprehensive overview of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, reactivity, and potential therapeutic applications.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of various substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy.

This compound incorporates several key features that make it a compelling subject for investigation. The bromine atom at the 6-position can enhance lipophilicity, potentially improving cell membrane permeability. The hydroxyl group at the 4-position and the methyl carboxylate at the 2-position can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 145369-93-3 | [2] |

| Molecular Formula | C₁₁H₈BrNO₃ | [2] |

| Molecular Weight | 282.09 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Predicted XLogP3 | 2.3 | [2] |

| Predicted Hydrogen Bond Donor Count | 1 | [2] |

| Predicted Hydrogen Bond Acceptor Count | 4 | [2] |

| Predicted Rotatable Bond Count | 1 | [2] |

Synthesis and Mechanistic Insights

A potential precursor to the target molecule is 6-bromo-4-hydroxyquinoline-2-carboxylic acid. The synthesis of the parent 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid) is well-documented.[3] A plausible approach for the synthesis of the 6-bromo analog would involve starting with 4-bromoaniline.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the initial condensation, add the reaction mixture to a high-boiling solvent such as Dowtherm A.

-

Heat the solution to 240-250 °C to effect cyclization. The product will precipitate upon cooling.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Causality: The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines. The initial condensation of the aniline with the malonate derivative forms an intermediate which, upon heating at high temperatures, undergoes an intramolecular cyclization to form the quinoline ring system.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-2-carboxylic acid

-

Suspend the ethyl ester from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10%).

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Causality: Basic hydrolysis of the ester functionality yields the corresponding carboxylate salt, which upon acidification, precipitates the free carboxylic acid.

Step 3: Esterification to this compound

-

Suspend the carboxylic acid from Step 2 in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitor by TLC). A similar procedure for the esterification of 6-bromo-2-quinolinecarboxylic acid has been reported.[4]

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

The product may precipitate out of solution. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by recrystallization or column chromatography.

Causality: Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.

Reactivity and Potential for Further Derivatization

The structure of this compound offers several sites for further chemical modification, making it a versatile intermediate for the synthesis of a library of derivatives.

Caption: Potential sites for chemical modification on the this compound scaffold.

-

The Quinoline Nitrogen: The nitrogen atom can be alkylated or arylated to introduce various substituents.

-

The 4-Hydroxyl Group: This group can undergo O-alkylation or O-acylation to generate a range of ethers and esters. The hydroxyl group can also be converted to a triflate, which can then participate in cross-coupling reactions.

-

The 6-Bromo Substituent: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of aryl, alkyl, and amino groups.

-

The 2-Methyl Carboxylate: The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, hydrazides, or other carboxylic acid derivatives.

Predicted Spectral Data

While experimental spectral data for this compound is not available in the searched literature, predictions can be made based on the analysis of similar structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, the methyl group of the ester, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing and electron-donating effects of the substituents. For a related compound, methyl 6-bromo-2-quinolinecarboxylate, the aromatic protons appear in the range of δ 7.97-8.52 ppm.[4]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 160-170 ppm. The carbons attached to the bromine and oxygen atoms will also have characteristic chemical shifts.

Potential Biological Applications

Although specific biological activity data for this compound is not yet reported, the known activities of structurally related compounds suggest several promising avenues for investigation.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties.[1] The introduction of a bromine atom can enhance the cytotoxic effects of these compounds.

-

Antimicrobial Activity: The quinoline scaffold is a core component of several antibacterial and antifungal drugs.[1] Bromo-substituted quinolines have shown significant antimicrobial activity.

-

Enzyme Inhibition: The 4-hydroxyquinoline-2-carboxylate scaffold is found in compounds that act as enzyme inhibitors. For example, derivatives of this class have been investigated as inhibitors of HIV integrase and other viral enzymes.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential for further chemical exploration and drug discovery. Its strategic substitution pattern provides multiple handles for derivatization, enabling the creation of diverse chemical libraries for biological screening. Future research should focus on the development of an optimized and scalable synthesis, full spectral characterization, and a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2019. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. Available from: [Link]

-

(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. Available from: [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available from: [Link]

-

2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available from: [Link]

- US Patent for Thiazinobenzimidazole derivatives. Google Patents.

- US Patent for Preparation of 4-hydroxyquinoline compounds. Google Patents.

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available from: [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. 2020. Available from: [Link]

Sources

"Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

This compound is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its quinoline core is a prevalent scaffold in a multitude of biologically active molecules and approved therapeutics. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, notably as a building block for the development of novel modulators of Tumor Necrosis Factor alpha (TNFα), which are pivotal in the treatment of inflammatory and autoimmune diseases.[1]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. By synthesizing available data with field-proven insights, this document aims to equip researchers with the essential knowledge for its effective handling, characterization, and application in drug discovery and development workflows.

Chemical Identity and Molecular Structure

The foundational step in understanding the behavior of any compound is to establish its chemical identity and structure. This compound is characterized by a quinoline ring system, substituted with a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl carboxylate group at the 2-position.

The presence of both a hydroxyl group and a nearby nitrogen atom in the quinoline ring means the compound can exist in tautomeric forms. The IUPAC name, methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate, reflects the keto-enol tautomerism, suggesting that the keto form is a significant contributor to its structure.[2]

Caption: Structure of this compound.

Physicochemical Properties: A Summary

A quantitative understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies. The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is derived from experimental sources, other parameters are based on computational predictions due to the limited availability of experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₃ | [2] |

| Molecular Weight | 282.09 g/mol | [2] |

| CAS Number | 145369-93-3 | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not available | |

| Boiling Point | 462.3 ± 40.0 °C (Predicted) | |

| Density | 1.666 g/cm³ (Predicted) | |

| pKa | 7.27 ± 0.50 (Predicted) | [4] |

| LogP (XLogP3) | 2.3 (Predicted) | [2] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical identity. The available spectroscopic data for this compound provides key insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data has been reported, providing characteristic signals for the aromatic protons and the methyl ester group.[3]

-

¹H NMR (400MHz, METHANOL-d₄) δ:

-

8.37 (d, J=2.2 Hz, 1H)

-

7.85 (dd, J=9.0, 2.2 Hz, 1H)

-

7.79 (d, J=8.8 Hz, 1H)

-

Interpretation: The signals in the aromatic region are consistent with the substituted quinoline ring system. The doublet at 8.37 ppm likely corresponds to the proton at the 5-position, coupled to the proton at the 7-position. The doublet of doublets at 7.85 ppm is characteristic of the proton at the 7-position, showing coupling to both the protons at the 5- and 8-positions. The doublet at 7.79 ppm would correspond to the proton at the 8-position.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

-

LC/MS (M+H)⁺: 282, 284[3]

Interpretation: The presence of two major peaks with a mass difference of 2 is the characteristic isotopic pattern for a molecule containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes), thus confirming the successful bromination of the quinoline scaffold.

Solubility Profile

The solubility of a compound is a critical parameter, especially in the context of drug development, as it influences bioavailability and formulation.

-

Water Solubility: Explicit quantitative data is not available. However, quinoline derivatives with similar structures are known to have low water solubility.[3]

-

Organic Solvents: While specific solubility data is not reported, the use of methanol as a solvent for NMR analysis indicates solubility in polar protic solvents.[3] The purification of related compounds often involves solvents such as ethanol, methanol, and diethyl ether, suggesting at least partial solubility in these common organic solvents.

Handling and Safety Considerations

From a safety perspective, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols: A Practical Approach

Illustrative Synthesis Workflow

The synthesis of quinoline-2-carboxylates often follows a Gould-Jacobs-type reaction pathway, starting from an appropriately substituted aniline.

Caption: A generalized workflow for the synthesis of quinoline-2-carboxylates.

Step-by-Step Synthesis (Hypothetical, based on analogs)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate.

-

Thermal Cyclization: Heat the reaction mixture at a high temperature (typically >200 °C) to facilitate the condensation and subsequent thermal cyclization to form the quinoline ring system.

-

Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester groups.

-

Acidification and Isolation: After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 6-bromo-4-hydroxyquinoline-2-carboxylic acid. Collect the solid by filtration.

-

Esterification: Suspend the carboxylic acid in anhydrous methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Purification: Cool the reaction mixture and neutralize it. The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. This guide has consolidated the available physical, chemical, and spectroscopic data to provide a comprehensive resource for researchers. While there are gaps in the experimentally determined properties, the provided information, including predicted values and data from analogous compounds, offers a solid foundation for its use in the laboratory.

Future work should focus on the experimental determination of key physical properties such as the melting point and solubility in a range of pharmaceutically relevant solvents. Furthermore, the acquisition and publication of a full spectroscopic characterization, including ¹³C NMR and IR data, would be highly beneficial to the scientific community.

References

- This cit

- Google Patents. (n.d.). WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha.

- This cit

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

-

LookChem. (n.d.). Cas 145369-93-3,this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha.

Sources

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha - Google Patents [patents.google.com]

- 3. Methyl 4-Hydroxyquinoline-2-carboxylate | 5965-59-3 [chemicalbook.com]

- 4. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a quinoline derivative of interest to researchers and professionals in drug development. This document offers insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), presenting predicted data, interpretation, and detailed experimental protocols.

Introduction: The Imperative of Spectral Analysis

In the realm of medicinal chemistry and drug discovery, the unambiguous characterization of a molecule's structure is paramount. Spectroscopic techniques such as NMR and MS are indispensable tools that provide a detailed roadmap of a compound's atomic and molecular composition. For quinoline derivatives, which form the backbone of numerous therapeutic agents, a thorough understanding of their spectral properties is crucial for synthesis confirmation, purity assessment, and metabolic studies.[1][2] This guide delves into the spectral characteristics of this compound, offering a framework for its analysis.

The molecular structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. [3][4]

Predicted Mass Spectrometry Data

For this compound (C₁₁H₈BrNO₃), the predicted monoisotopic mass is approximately 280.9688 g/mol . [5]In electrospray ionization (ESI), both positive and negative ion modes can be used.

Predicted m/z Values: [6]

| Adduct | Predicted m/z (Positive Mode) | Adduct | Predicted m/z (Negative Mode) |

|---|---|---|---|

| [M+H]⁺ | 281.9766 | [M-H]⁻ | 279.9610 |

| [M+Na]⁺ | 303.9586 |

| [M+K]⁺ | 319.9325 | | |

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentation.

Caption: A proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

Explanation of Fragmentation:

-

Initial Ion: The molecule is protonated to form the [M+H]⁺ ion, which will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Loss of Methanol: A common fragmentation for methyl esters is the loss of methanol (CH₃OH, 32 Da).

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO, 28 Da) from the quinolone ring is a plausible fragmentation step. [7]4. Loss of Bromine: The final major fragment would likely result from the loss of the bromine radical (79 or 81 Da).

Experimental Protocol for MS Data Acquisition

The following protocol outlines the steps for acquiring mass spectrometry data using an LC-MS system with an ESI source.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

LC-MS Parameters:

| Parameter | Setting |

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 3-4 kV |

| Cone Voltage | 20-40 V |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-450 °C |

| Mass Range | 50-500 m/z |

| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound. By combining predicted data with established principles of spectroscopic analysis for quinoline derivatives, researchers can confidently identify and characterize this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality spectral data, ensuring the integrity and reproducibility of scientific findings in the pursuit of novel therapeutics.

References

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

Johns, S. R., & Willing, R. I. (1976). ¹³C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]

-

TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

-

Gómez-Pérez, M. L., Romero-González, R., & Garrido Frenich, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 175, 549-556. Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

-

Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1172. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PubChemLite. This compound (C11H8BrNO3). Retrieved from [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H8BrNO3 | CID 29922229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive exploration of the potential mechanisms of action for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. As direct research on this specific molecule is limited, this document synthesizes information from structurally related quinoline derivatives to propose scientifically grounded hypotheses and outlines a rigorous experimental framework for their validation. This approach is designed to empower researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the quinoline core allows for extensive functionalization, leading to compounds with diverse biological targets and mechanisms of action. This compound belongs to the class of 4-hydroxyquinoline-2-carboxylate derivatives, which have shown particular promise in various therapeutic areas.[3][4][5] This guide will delve into the plausible molecular mechanisms through which this specific compound may exert its biological effects.

Synthesis and Physicochemical Properties

The synthesis of this compound can be approached through multi-step synthetic routes, likely starting from precursors such as 6-bromoquinoline-2-carboxylic acid or by constructing the quinoline ring system through methods like the Pfitzinger reaction.[6][7][8] A plausible synthetic approach involves the esterification of 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H8BrNO3 | [9][10] |

| Molecular Weight | 282.09 g/mol | [9] |

| IUPAC Name | methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | [9] |

| XLogP3 | 2.3 | [9] |

Hypothesized Mechanisms of Action and Key Biological Targets

Based on the known activities of structurally similar quinoline derivatives, several potential mechanisms of action for this compound can be postulated.

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Numerous quinoline derivatives have demonstrated potent anticancer properties.[2] Specifically, quinoline-2-carboxylic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[3] It is hypothesized that this compound may share this mechanism.

-

Potential Molecular Pathway: The compound could potentially modulate the expression of key regulatory proteins involved in apoptosis, such as the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death. Furthermore, it might interfere with cyclin-dependent kinases (CDKs) or other cell cycle checkpoint proteins, resulting in cell cycle arrest, likely at the S or G2/M phase.

Caption: Hypothesized Anticancer Signaling Pathway.

Enzyme Inhibition

The quinoline scaffold is a common feature in various enzyme inhibitors. Depending on its specific stereochemistry and electronic properties, this compound could target several classes of enzymes.

-

DNA Gyrase Inhibition: The 4-hydroxyquinoline-3-carboxylic acid scaffold is famously the basis for quinolone antibiotics, which inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[5][11] While the subject compound has a 2-carboxylate, the structural similarity suggests that it could potentially exhibit antibacterial activity by targeting DNA gyrase.[12]

-

Carbonic Anhydrase Inhibition: Certain 6-bromo-2-hydroxyquinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII.[7] This suggests a potential application in cancer therapy by targeting the tumor microenvironment.

-

Dehydrogenase Inhibition: 4-hydroxyquinoline-3-carboxylic acids have been identified as inhibitors of mitochondrial malate dehydrogenase, an enzyme involved in cellular respiration.[13] Inhibition of this pathway could lead to cytotoxicity in cancer cells.

-

Cholinesterase Inhibition: Some quinoline derivatives exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's.[7]

Caption: Potential Enzyme Inhibition Targets.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

General Workflow for MoA Studies

Caption: Experimental Workflow for MoA Elucidation.

Protocol 1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: DNA Gyrase Inhibition Assay

Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase activity.

Methodology:

-

Assay Components: Use a commercially available DNA gyrase supercoiling assay kit, which typically includes supercoiled plasmid DNA, relaxed plasmid DNA (as a substrate), DNA gyrase enzyme, and assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Include a positive control (e.g., ciprofloxacin) and a no-enzyme control.

-

Enzyme Addition: Add DNA gyrase to all wells except the no-enzyme control.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and/or EDTA).

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and run the electrophoresis.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

-

Analysis: Determine the concentration of the compound that inhibits the supercoiling activity of DNA gyrase.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest in cancer cells.

Methodology:

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related quinoline derivatives, it is hypothesized that this compound may exert its biological effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like DNA gyrase and carbonic anhydrase. The experimental protocols outlined in this guide provide a clear and logical path for elucidating the precise mechanism of action. Further research, including in vivo efficacy studies and structure-activity relationship (SAR) analysis, will be crucial in determining the full therapeutic potential of this and related compounds.

References

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: )

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (URL: )

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: )

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: )

- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC - NIH. (URL: )

- Different biological activities of quinoline. (URL: )

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: )

- METHYL 6-BROMOQUINOLINE-2-CARBOXYL

- Buy 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | 5463-29-6 - Smolecule. (URL: )

- 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed. (URL: )

- Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (URL: )

- 2-HYDROXY-4-METHYLQUINOLINE synthesis - ChemicalBook. (URL: )

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public

- Methyl 6-bromo-4-hydroxyquinoline-2-carboxyl

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: )

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (URL: )

- Methyl 6-bromo-4-hydroxyquinoline-2-carboxyl

- Synthesis Protocol for Methyl 6-bromoquinoline-3-carboxyl

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (URL: )

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: )

- 623583-88-0(METHYL 6-BROMOQUINOLINE-2-CARBOXYL

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different biological activities of quinoline [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | 5463-29-6 [smolecule.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | C11H8BrNO3 | CID 29922229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper on the Biological Activity of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: A Framework for Investigating a Novel Hypoxia-Inducible Factor (HIF-1) Pathway Modulator

An In-Depth Technical Guide

Abstract

The 4-hydroxyquinoline-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide focuses on a specific derivative, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a small molecule with significant, yet underexplored, therapeutic potential. Based on extensive structure-activity relationship (SAR) analysis of related quinoline and quinolone carboxamides, we hypothesize that its primary biological activity is the modulation of the Hypoxia-Inducible Factor (HIF-1) signaling pathway.[3][4] HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and is a critical target in oncology, as its activation promotes tumor angiogenesis, metabolic adaptation, and metastasis.[5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the scientific rationale for this hypothesis, proposes a detailed mechanism of action, and provides a rigorous, self-validating experimental framework to systematically investigate the compound's biological effects.

Introduction to the Quinoline Scaffold

The Privileged 4-Hydroxyquinoline-2-carboxylate Core

The quinoline ring system is a foundational scaffold in drug discovery, renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7] The incorporation of a 4-hydroxy (or its 4-quinolone tautomer) and a C2-carboxylate group creates a pharmacophore with distinct characteristics. Structure-activity relationship studies on related quinoline carboxylic acids have identified critical regions for biological interaction: the C2 position, which often accommodates hydrophobic substituents; the C4 position, which frequently requires an acidic moiety like a carboxylic acid or its ester; and the benzo portion of the ring, where substitutions can fine-tune activity and specificity.[8]

Focus Compound: this compound

The subject of this guide, this compound, is a specific derivative of this core structure.

The presence of the C6-bromo substituent is significant, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The methyl ester at the C2 position serves as a bioisostere for the carboxylic acid, potentially improving cell permeability.

Primary Hypothesis: Inhibition of the Hypoxia-Inducible Factor (HIF-1) Pathway

The HIF-1 Pathway: A Critical Target in Oncology

Hypoxia, or low oxygen tension, is a hallmark of the microenvironment in solid tumors.[10] Cells adapt to these conditions by activating the HIF-1 transcription factor.[6] HIF-1 is a heterodimer composed of an oxygen-labile HIF-1α subunit and a constitutively expressed HIF-1β subunit.[5] Under normal oxygen conditions (normoxia), HIF-1α is kept at low levels through a highly regulated degradation process. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize and target it for rapid proteasomal degradation.[6][11]

During hypoxia, the lack of oxygen inhibits PHD activity.[11] This prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, it dimerizes with HIF-1β, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and initiates the transcription of dozens of genes involved in angiogenesis (e.g., VEGF), metabolic reprogramming, and cell survival.[5][12] Therefore, inhibiting the HIF-1 pathway is a highly attractive strategy for cancer therapy.[5][13]

Rationale for a Quinoline-Based HIF-1 Inhibitor

Many small molecule HIF pathway inhibitors function as competitive inhibitors of PHD enzymes.[11] They often act as 2-oxoglutarate analogs, competing with the enzyme's co-substrate to prevent the hydroxylation of HIF-1α. The 4-hydroxyquinoline-2-carboxylate scaffold shares structural similarities with known PHD inhibitors. We postulate that this compound functions in this manner, effectively mimicking a hypoxic state by preventing HIF-1α degradation even under normoxic conditions.[14]

Proposed Mechanism of Action

We propose that this compound acts as a prolyl hydroxylase inhibitor.

-

PHD Inhibition: The compound binds to the active site of PHD enzymes, likely PHD2, competing with the natural co-substrate 2-oxoglutarate.

-

HIF-1α Stabilization: This competitive inhibition prevents the hydroxylation of proline residues on the HIF-1α subunit.

-

VHL Evasion: Without hydroxylation, HIF-1α is no longer recognized by the VHL E3 ubiquitin ligase complex.

-

Accumulation and Nuclear Translocation: The stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus.

-

Transcriptional Activation: In the nucleus, it dimerizes with HIF-1β and activates the transcription of hypoxia-responsive genes.

Experimental Framework for Validation

To rigorously test this hypothesis, a multi-phase experimental approach is required. This framework ensures that results are cross-validated at the protein, transcriptional, and functional levels.

Phase 1: In Vitro Confirmation of HIF-1α Stabilization

The initial step is to determine if the compound directly causes the accumulation of HIF-1α protein and activates HIF-1 transcriptional activity.

-

Objective: To visually and semi-quantitatively measure the increase in HIF-1α protein levels in cells treated with the compound under normoxic conditions.

-

Rationale: This is the most direct method to confirm the inhibition of HIF-1α degradation. HIF-1α has a very short half-life, so rapid and careful sample preparation is critical.[11]

-

Methodology:

-

Cell Culture: Plate a relevant cancer cell line (e.g., HCT116, U2OS, HEK293) at 70-80% confluency in 6-well plates and allow to adhere overnight.[13]

-

Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a dose-response curve of the compound (e.g., 0.1, 1, 10, 50 µM).

-

Controls: Include a vehicle-only (DMSO) control, a positive control for hypoxia induction (e.g., 1% O₂ chamber or 100 µM CoCl₂), and a known PHD inhibitor (e.g., Roxadustat).[11][15]

-

Incubation: Incubate cells for 4-8 hours under standard normoxic conditions (21% O₂).

-

Cell Lysis: Wash cells with ice-cold PBS. Immediately lyse cells in RIPA buffer supplemented with protease and proteasome inhibitors to prevent post-lysis degradation of HIF-1α.[14]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8% polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Analysis: Quantify band intensities using image analysis software and normalize the HIF-1α signal to the loading control.

-

-

Objective: To quantify the transcriptional activity of the HIF-1 complex.

-

Rationale: This functional assay confirms that the stabilized HIF-1α is active and capable of inducing gene expression. It provides quantitative data that is highly amenable to high-throughput screening.[16]

-

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

Treatment: Treat cells with the compound dose-response curve and controls as described in Protocol 4.1.1.

-

Incubation: Incubate for 16-24 hours under normoxic conditions.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly (HRE-driven) and Renilla (control) luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of transcriptional activity relative to the vehicle-treated control.

-

Phase 2: Quantifying Downstream Effects

If HIF-1 is active, it will increase the expression of its target genes. Measuring a key downstream product like VEGF provides functional validation.

-

Objective: To measure the secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic protein regulated by HIF-1.

-

Rationale: This assay connects the upstream event of HIF-1α stabilization to a critical downstream biological outcome, providing evidence of functional pathway modulation.

-

Methodology:

-

Cell Culture and Treatment: Seed cells in a multi-well plate. Treat with the compound dose-response curve and controls as previously described.

-

Incubation: Incubate for 24-48 hours to allow for VEGF protein synthesis and secretion into the medium.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA: Measure the concentration of VEGF in the supernatant using a commercially available human VEGF ELISA kit, following the manufacturer’s protocol precisely.

-

Data Analysis: Generate a standard curve using the provided VEGF standards. Calculate the concentration of VEGF in each sample and compare the treated groups to the vehicle control.

-

Phase 3: Cellular Viability and Cytotoxicity

Finally, it is essential to understand the compound's effect on cancer cell proliferation and viability.

-

Objective: To determine the compound's effect on cell proliferation and assess its cytotoxic or cytostatic potential.

-

Rationale: An effective anticancer agent should inhibit tumor cell growth. This assay determines the concentration at which the compound exerts a biological effect on cell viability (e.g., the IC50 value).

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a low density.

-

Treatment: Treat with a broad dose-response curve of the compound.

-

Incubation: Incubate for 72 hours to allow for multiple cell divisions.

-

Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability versus log[concentration] and fit a dose-response curve to calculate the IC50 value.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from the experimental framework will provide a foundation for understanding the SAR of this chemical series.

-

The C6-Bromo Group: The bromine atom at position 6 is expected to influence the compound's lipophilicity and electronic properties. Synthesizing analogs with different halogens (Cl, F) or with hydrogen at this position will clarify its role in potency and specificity.

-

The C2-Methyl Ester: The ester may be important for cell permeability and could be hydrolyzed intracellularly to the active carboxylic acid form. Comparing the activity of the methyl ester with the corresponding free carboxylic acid will test this hypothesis.

-

The C4-Hydroxy Group: This group is critical for the activity of many quinolone-based inhibitors and is likely essential for binding to the target enzyme.[8]

Future work should focus on synthesizing a focused library of analogs to probe these key positions, aiming to optimize potency, selectivity, and drug-like properties.

Conclusion

This compound belongs to a chemical class with well-documented and diverse biological activities. The strong mechanistic rationale for its potential role as a modulator of the HIF-1 pathway makes it a compelling candidate for further investigation, particularly in the context of oncology drug discovery. The comprehensive experimental framework detailed in this guide provides a clear, logical, and robust pathway for researchers to validate this hypothesis, quantify the compound's biological effects, and lay the groundwork for future optimization efforts. Successful validation would position this compound as a novel lead for the development of next-generation anticancer therapeutics targeting tumor hypoxia.

References

- Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC - NIH. (n.d.).

- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Biochemical Pharmacology.

- Refining experimental protocols for studying long-term effects of HIF stabilization. (n.d.). Benchchem.